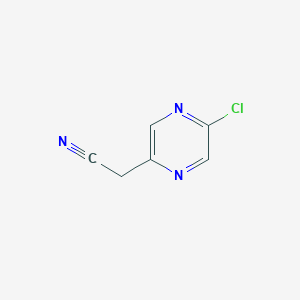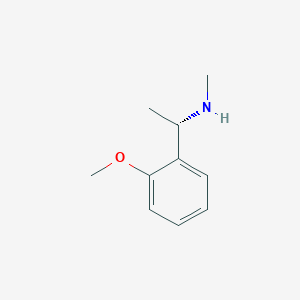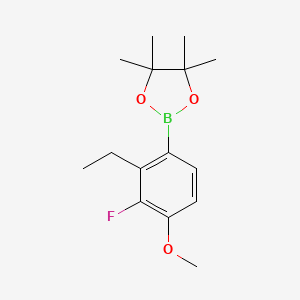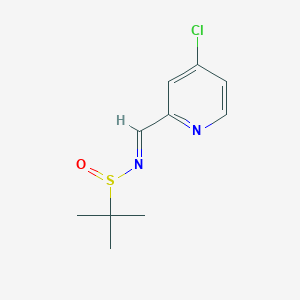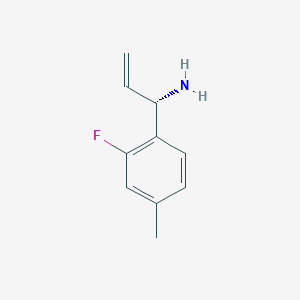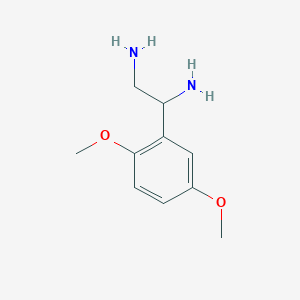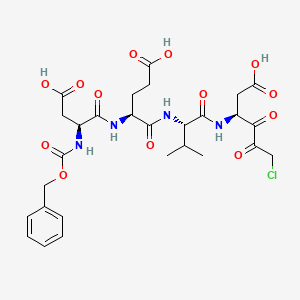
Cbz-Asp-Glu-Val-Asp-AcCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Asp-Glu-Val-Asp-chloromethylketone is a synthetic peptide-based compound known for its role as a caspase inhibitor. Caspases are a family of protease enzymes playing essential roles in programmed cell death (apoptosis) and inflammation. This compound is particularly significant in research related to apoptosis and inflammation due to its ability to inhibit caspase activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-Asp-Glu-Val-Asp-chloromethylketone involves the stepwise assembly of the peptide chain followed by the introduction of the chloromethylketone group. The process typically starts with the protection of amino acid side chains to prevent unwanted reactions. The peptide chain is then assembled using solid-phase peptide synthesis (SPPS) techniques. After the peptide chain is complete, the chloromethylketone group is introduced through a reaction with chloromethyl ketone derivatives under controlled conditions .
Industrial Production Methods
Industrial production of Z-Asp-Glu-Val-Asp-chloromethylketone follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Z-Asp-Glu-Val-Asp-chloromethylketone primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group is highly reactive and can form covalent bonds with nucleophilic sites on target proteins, leading to the inhibition of their activity .
Common Reagents and Conditions
Common reagents used in the reactions involving Z-Asp-Glu-Val-Asp-chloromethylketone include bases such as triethylamine and solvents like dimethylformamide (DMF). The reactions are typically carried out under mild conditions to preserve the integrity of the peptide chain .
Major Products
The major products formed from reactions involving Z-Asp-Glu-Val-Asp-chloromethylketone are covalent adducts with target proteins, leading to the inhibition of their enzymatic activity. This is particularly relevant in the inhibition of caspases, which are crucial for apoptosis and inflammation .
Aplicaciones Científicas De Investigación
Z-Asp-Glu-Val-Asp-chloromethylketone has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanisms of peptide synthesis and modification.
Biology: Employed in research on apoptosis and inflammation by inhibiting caspase activity.
Medicine: Investigated for its potential therapeutic applications in diseases involving excessive apoptosis, such as neurodegenerative diseases and cancer.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting caspase activity
Mecanismo De Acción
Z-Asp-Glu-Val-Asp-chloromethylketone exerts its effects by irreversibly binding to the catalytic site of caspases. This binding inhibits the proteolytic activity of caspases, preventing the cleavage of their substrates and thereby blocking the apoptotic signaling pathways. The compound targets multiple caspases, including caspase-3, caspase-7, and caspase-9, which are key players in the execution phase of apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Z-Val-Ala-Asp-fluoromethylketone: Another caspase inhibitor with a similar mechanism of action but different specificity and potency.
Z-VAD-FMK: A broad-spectrum caspase inhibitor that targets multiple caspases and is used in various apoptosis studies
Uniqueness
Z-Asp-Glu-Val-Asp-chloromethylketone is unique due to its specific sequence and the presence of the chloromethylketone group, which provides high reactivity and specificity towards caspases. This makes it a valuable tool in apoptosis research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C28H35ClN4O13 |
|---|---|
Peso molecular |
671.0 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-6-chloro-4,5-dioxohexanoic acid |
InChI |
InChI=1S/C28H35ClN4O13/c1-14(2)23(27(44)31-17(10-21(37)38)24(41)19(34)12-29)33-25(42)16(8-9-20(35)36)30-26(43)18(11-22(39)40)32-28(45)46-13-15-6-4-3-5-7-15/h3-7,14,16-18,23H,8-13H2,1-2H3,(H,30,43)(H,31,44)(H,32,45)(H,33,42)(H,35,36)(H,37,38)(H,39,40)/t16-,17-,18-,23-/m0/s1 |
Clave InChI |
PYGMGGLXOVAWRB-ORQYLMBXSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)C(=O)CCl)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1R)-1-(Methylamino)ethyl]benzenecarbonitrile](/img/structure/B13053029.png)
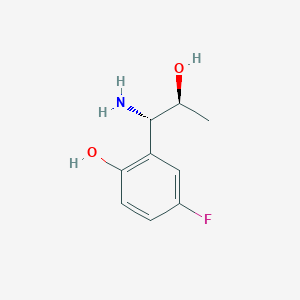

![ethyl N-[(Z)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate](/img/structure/B13053069.png)


![(R)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid](/img/structure/B13053089.png)
